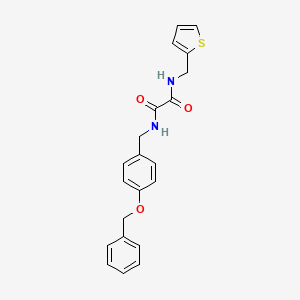

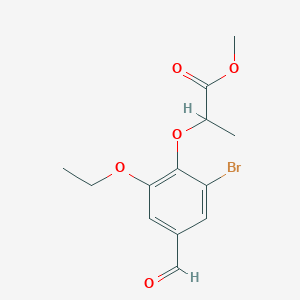

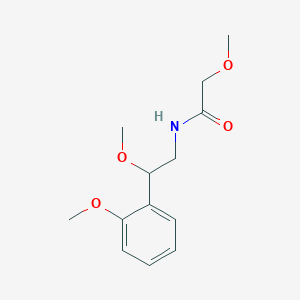

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as BTO, is a potent and selective inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histone proteins. This interaction is critical for the recruitment of transcriptional machinery to chromatin, and inhibition of this interaction has been shown to have anti-tumor effects in preclinical models.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

- Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation reactions. This system efficiently couples (hetero)aryl chlorides with aromatic and aliphatic primary amides, and it has shown success in the arylation of lactams and oxazolidinones (Subhadip De et al., 2017).

Synthesis of Novel Compounds

- A variety of novel compounds, including polymers and derivatives, have been synthesized using thiophene-related structures. These compounds have shown potential applications in areas such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Ş. Küçükgüzel et al., 2013).

Crystallography and Molecular Docking Studies

- Studies on the crystal structures of various derivatives, including those involving thiophene rings, have been conducted. These studies help in understanding the molecular architecture and potential interactions for various applications, such as tyrosinase inhibition (Huey Chong Kwong et al., 2017).

Polymer Chemistry and Material Science

- Conducting copolymers involving thiophene derivatives have been synthesized and characterized for various applications, including in the field of material science (E. Turac et al., 2014).

Pharmaceutical Compound Library and Ligand Discovery

- N,N'-bis(thiophene-2-ylmethyl)oxalamide was identified from a pharmaceutical compound library as a general ligand effective for copper-catalyzed C-O cross-couplings. This highlights the potential of pharmaceutical libraries in discovering new ligand structures for chemical synthesis (V. Chan et al., 2019).

Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids

- Research on NOSH compounds, which are hybrids of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, has been conducted. These compounds have shown promising results in inhibiting the growth of various human cancer cell lines (R. Kodela et al., 2012).

properties

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-20(21(25)23-14-19-7-4-12-27-19)22-13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQABVGAFKQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)